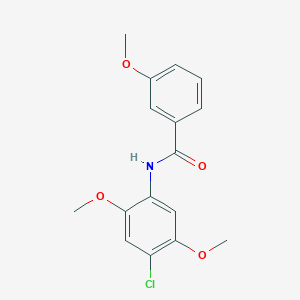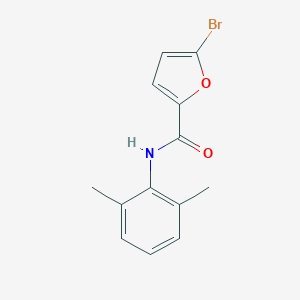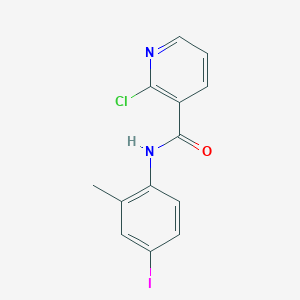
2-chloro-N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C13H10ClIN2O and a molecular weight of 372.59 g/mol . This compound is characterized by the presence of a chloro group, an iodo group, and a methyl group attached to a phenyl ring, which is further connected to a nicotinamide moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 2-chloro-N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide typically involves the reaction of 4-iodo-2-methylaniline with 2-chloronicotinoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
化学反応の分析
2-chloro-N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-chloro-N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
作用機序
The mechanism of action of 2-chloro-N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
類似化合物との比較
2-chloro-N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
2-chloro-N-(4-methoxyphenyl)nicotinamide: This compound has a methoxy group instead of an iodo group, leading to different chemical and biological properties.
N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide: This compound has a hydroxybenzamide moiety instead of a nicotinamide moiety, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
特性
分子式 |
C13H10ClIN2O |
|---|---|
分子量 |
372.59 g/mol |
IUPAC名 |
2-chloro-N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10ClIN2O/c1-8-7-9(15)4-5-11(8)17-13(18)10-3-2-6-16-12(10)14/h2-7H,1H3,(H,17,18) |
InChIキー |
DONXMIVCRVLHJK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=C(N=CC=C2)Cl |
正規SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=C(N=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


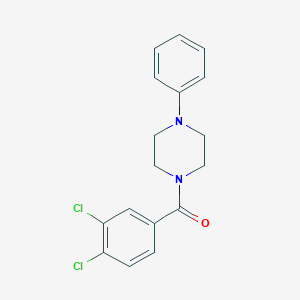
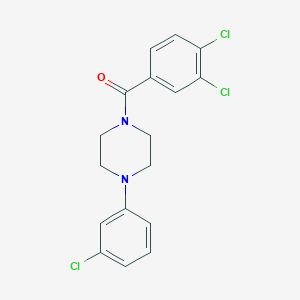
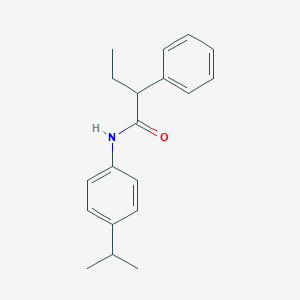
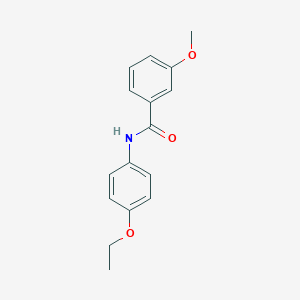
![2-{[(2,4-Dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B336561.png)
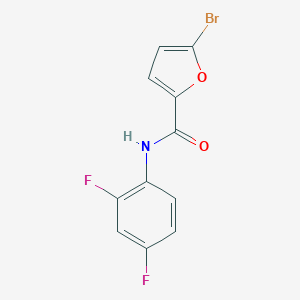
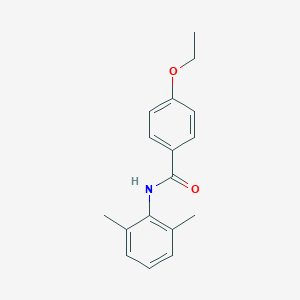

![3-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B336568.png)

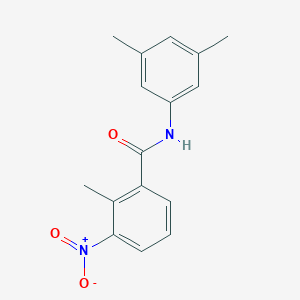
![Ethyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B336573.png)
